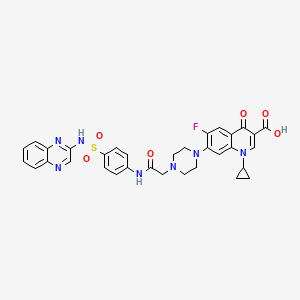

Topoisomerase IV inhibitor 2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C33H30FN7O6S |

|---|---|

分子量 |

671.7 g/mol |

IUPAC名 |

1-cyclopropyl-6-fluoro-4-oxo-7-[4-[2-oxo-2-[4-(quinoxalin-2-ylsulfamoyl)anilino]ethyl]piperazin-1-yl]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C33H30FN7O6S/c34-25-15-23-28(41(21-7-8-21)18-24(32(23)43)33(44)45)16-29(25)40-13-11-39(12-14-40)19-31(42)36-20-5-9-22(10-6-20)48(46,47)38-30-17-35-26-3-1-2-4-27(26)37-30/h1-6,9-10,15-18,21H,7-8,11-14,19H2,(H,36,42)(H,37,38)(H,44,45) |

InChIキー |

CLAOMDJUURAQOM-UHFFFAOYSA-N |

正規SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)CC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=NC7=CC=CC=C7N=C6)F)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Topoisomerase IV Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial topoisomerase IV is a critical enzyme essential for DNA replication and chromosome segregation, making it a well-validated and crucial target for antibacterial agents. This guide provides a comprehensive technical overview of the mechanism of action of topoisomerase IV inhibitors. It delves into the enzyme's catalytic cycle, the molecular interactions of both established quinolone and novel non-quinolone inhibitors, and the resulting consequences for bacterial cell viability. Detailed experimental protocols for key assays and a summary of quantitative inhibitor data are presented to support further research and drug development in this vital area of antimicrobial therapy.

Introduction to Topoisomerase IV

Topoisomerase IV is a type II topoisomerase found in bacteria, playing an indispensable role in managing DNA topology.[1] Its primary functions are the decatenation of interlinked daughter chromosomes following DNA replication and the relaxation of positive supercoils that accumulate ahead of the replication fork.[2] Without the efficient action of topoisomerase IV, bacterial cells are unable to properly segregate their genetic material, leading to cell division arrest and ultimately, cell death. This makes topoisomerase IV an attractive target for the development of antibacterial drugs.

The enzyme is a heterotetramer composed of two ParC and two ParE subunits (GrlA and GrlB in some Gram-positive bacteria), which form a complex with DNA.[3] The ParC subunit is homologous to the A subunit of DNA gyrase (GyrA) and is responsible for DNA cleavage and re-ligation, while the ParE subunit is homologous to the B subunit of DNA gyrase (GyrB) and possesses ATPase activity that provides the energy for the enzymatic reaction.

The Catalytic Cycle of Topoisomerase IV

The catalytic cycle of topoisomerase IV involves a series of conformational changes that allow for the passage of one DNA duplex through a transient double-strand break in another. This process is essential for resolving DNA tangles and supercoils.

The key steps in the catalytic cycle are:

-

DNA Binding: The topoisomerase IV heterotetramer binds to a segment of DNA, designated as the gate (G) segment.

-

T-segment Capture: A second DNA duplex, the transport (T) segment, is captured by the ATPase domains of the ParE subunits.

-

G-segment Cleavage: The ParC subunits mediate a concerted cleavage of both strands of the G-segment, forming a covalent intermediate where a tyrosine residue in each ParC subunit is linked to the 5'-phosphate of the cleaved DNA.

-

T-segment Passage: The T-segment is passed through the transient break in the G-segment.

-

G-segment Re-ligation: The broken G-segment is re-ligated, and the T-segment is released.

-

ATP Hydrolysis and Reset: ATP hydrolysis resets the enzyme for another round of catalysis.

Caption: The catalytic cycle of Topoisomerase IV.

Mechanism of Action of Topoisomerase IV Inhibitors

Topoisomerase IV inhibitors function by disrupting the enzyme's catalytic cycle, ultimately leading to the accumulation of toxic DNA double-strand breaks. These inhibitors can be broadly classified into two main categories: quinolones and non-quinolone inhibitors.

Quinolone Antibiotics

Quinolones are a major class of antibiotics that target bacterial type II topoisomerases. Their mechanism of action involves the stabilization of the covalent topoisomerase IV-DNA cleavage complex. By binding to this complex, quinolones prevent the re-ligation of the cleaved G-segment, effectively trapping the enzyme on the DNA. This leads to the formation of a ternary drug-enzyme-DNA complex.

The key molecular interactions involve the quinolone molecule intercalating into the DNA at the site of the double-strand break and forming a bridge between the DNA and the ParC subunits. This interaction is often mediated by a water-metal ion bridge, where a magnesium ion coordinates with the quinolone and conserved serine and acidic residues in the ParC subunit. The accumulation of these stalled cleavage complexes blocks the progression of replication forks, leading to the generation of lethal double-strand DNA breaks and subsequent cell death.

Caption: Mechanism of action of quinolone inhibitors.

Novel Non-Quinolone Inhibitors

The emergence of quinolone resistance has driven the development of novel topoisomerase IV inhibitors with distinct mechanisms of action.

-

Novel Bacterial Topoisomerase Inhibitors (NBTIs): This class of inhibitors binds to a different site on the topoisomerase IV-DNA complex compared to quinolones.[1] NBTIs interact with the enzyme in the presence of uncleaved DNA, preventing the DNA cleavage step.[4] They typically consist of a "left-hand side" moiety that intercalates with DNA and a "right-hand side" moiety that binds to a hydrophobic pocket at the interface of the two ParC subunits.[3][4] This binding mode avoids cross-resistance with fluoroquinolones.[1]

-

ATPase Inhibitors (e.g., Aminocoumarins): These compounds, such as novobiocin, target the ATPase activity of the ParE subunit. By competitively inhibiting ATP binding, they prevent the conformational changes necessary for the catalytic cycle, thereby inhibiting overall enzyme function.

Quantitative Data on Topoisomerase IV Inhibitors

The potency of topoisomerase IV inhibitors is typically quantified by their 50% inhibitory concentration (IC50) in enzymatic assays and their minimum inhibitory concentration (MIC) in bacterial growth assays. The following table summarizes representative data for various inhibitors against topoisomerase IV from different bacterial species.

| Inhibitor Class | Inhibitor | Bacterial Species | Target | IC50 (µg/mL) | MIC (µg/mL) | Reference |

| Quinolone | Ciprofloxacin | Enterococcus faecalis | Topoisomerase IV | 9.30 | - | [5] |

| Levofloxacin | Enterococcus faecalis | Topoisomerase IV | 8.49 | - | [5] | |

| Sitafloxacin | Enterococcus faecalis | Topoisomerase IV | 1.42 | - | [5] | |

| Sparfloxacin | Enterococcus faecalis | Topoisomerase IV | 19.1 | - | [5] | |

| Gatifloxacin | Enterococcus faecalis | Topoisomerase IV | 4.24 | - | [5] | |

| Tosufloxacin | Enterococcus faecalis | Topoisomerase IV | 3.89 | - | [5] | |

| NBTI | Biphenyl analog | Escherichia coli | Topoisomerase IV | ~120 | 32-64 | [6][7] |

| Aminocoumarin | Novobiocin | Escherichia coli | Topoisomerase IV | 11 | - | [6] |

Experimental Protocols

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity is observed as a decrease in the amount of released minicircles.

Materials:

-

Topoisomerase IV enzyme (e.g., from E. coli or S. aureus)

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 125 mM NaCl, 500 mM KGlu, 50 mM Mg(OAc)2)

-

ATP solution (20 mM)

-

Enzyme Dilution Buffer

-

Stop Solution (e.g., 0.77% SDS, 77.5 mM Na2EDTA)

-

Test inhibitor compounds

-

Agarose, TBE buffer, and ethidium bromide for gel electrophoresis

Methodology:

-

Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, kDNA, ATP, and sterile water.

-

Inhibitor Addition: Aliquot the master mix into reaction tubes. Add the test inhibitor at various concentrations to the respective tubes. Include a no-inhibitor control.

-

Enzyme Addition: Dilute the topoisomerase IV enzyme in cold dilution buffer to the desired concentration. Add the diluted enzyme to all tubes except the DNA control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

-

Quantification: Quantify the amount of decatenated DNA in each lane to determine the IC50 of the inhibitor.

Caption: Workflow for a Topoisomerase IV decatenation assay.

Conclusion

Topoisomerase IV remains a cornerstone target in the fight against bacterial infections. A thorough understanding of its catalytic mechanism and the modes of action of its inhibitors is paramount for the development of new antibacterial agents that can overcome the growing challenge of antibiotic resistance. While quinolones have been highly successful, the emergence of resistance necessitates the exploration of novel inhibitor classes, such as NBTIs and ATPase inhibitors, which exploit different binding sites and inhibitory mechanisms. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of topoisomerase IV-targeted drug discovery.

References

- 1. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. De novo design of type II topoisomerase inhibitors as potential antimicrobial agents targeting a novel binding region - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Synthesis of Topoisomerase IV Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Topoisomerase IV inhibitor 2, a potent antibacterial agent. This document details the core methodologies, quantitative data, and underlying scientific principles for professionals in the field of drug discovery and development.

Introduction to Topoisomerase IV Inhibition

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are validated targets for antibacterial chemotherapy due to their essential roles in DNA replication, recombination, and repair.[1][2] Topoisomerase IV is primarily responsible for the decatenation of daughter chromosomes following DNA replication.[3] Its inhibition leads to the accumulation of interlinked DNA, ultimately resulting in bacterial cell death. The emergence of bacterial resistance to existing antibiotics has spurred the development of novel topoisomerase inhibitors.[3][4]

Discovery of this compound (Compound 5d)

This compound, also referred to as compound 5d, is a ciprofloxacin-sulfonamide hybrid molecule.[2][4][5] The design strategy for this class of compounds involved the hybridization of the well-known fluoroquinolone antibiotic, ciprofloxacin, with various sulfonamide moieties.[5][6] This approach aimed to enhance the pharmacological properties of ciprofloxacin, including its potency and side-effect profile.[5] The N-atom at the C7 position of the ciprofloxacin side chain was identified as a key site for modification to improve absorption, activity, and reduce central nervous system (CNS) side effects.[4][5]

The discovery process involved the synthesis of a library of nineteen novel ciprofloxacin-sulfonamide hybrids, which were subsequently screened for their inhibitory activity against DNA gyrase and topoisomerase IV, as well as their antibacterial efficacy against Gram-positive and Gram-negative bacteria.[4][5] Among the synthesized compounds, six hybrids, including compound 5d, demonstrated potent inhibitory activity against DNA topoisomerase IV, with IC50 values ranging from 0.23 to 0.44 μM, which is comparable to or better than ciprofloxacin (IC50: 0.55 μM).[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 5d) and related compounds as reported in the primary literature.[2][4][5]

Table 1: In Vitro Inhibitory Activity of Selected Ciprofloxacin-Sulfonamide Hybrids

| Compound | Topoisomerase IV IC50 (μM) | DNA Gyrase IC50 (μM) |

| This compound (5d) | 0.35 | 0.55 |

| Ciprofloxacin | 0.55 | 0.83 |

| 3f | 0.23 | 0.43 |

| 7a | 0.44 | 1.1 |

| 7d | 0.38 | 0.95 |

| 7e | 0.41 | >20 |

| 9b | 0.29 | >20 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Compound | Staphylococcus aureus Newman MIC (μM) | Escherichia coli ATCC8739 MIC (μM) |

| This compound (5d) | 1.985 | 0.744 |

| Ciprofloxacin | 1.359 | 0.255 |

Synthesis of this compound (Compound 5d)

The synthesis of this compound is a multi-step process starting from ciprofloxacin. The detailed experimental protocol is provided below, based on the procedures described by Ibrahim et al. (2022).[4][5]

Experimental Protocol: Synthesis of 1-cyclopropyl-6-fluoro-7-(4-(2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-2-oxoethyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 5d)

Step 1: Synthesis of Ethyl 2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)-2-oxoacetate (Intermediate 4)

-

To a solution of sulfadiazine (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL), add triethylamine (1.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl chlorooxoacetate (1.1 mmol) to the cooled mixture with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 2: Synthesis of 2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)-2-oxoacetic acid (Intermediate 5)

-

Dissolve the purified intermediate 4 (1.0 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL).

-

Add lithium hydroxide monohydrate (2.0 mmol) to the solution.

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the carboxylic acid intermediate.

Step 3: Synthesis of Compound 5d

-

To a solution of ciprofloxacin (1.0 mmol) and intermediate 5 (1.0 mmol) in anhydrous dimethylformamide (DMF, 15 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol) and hydroxybenzotriazole (HOBt, 1.2 mmol).

-

Add triethylamine (2.0 mmol) to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Collect the precipitated solid by filtration, wash with water, and then with diethyl ether.

-

Dry the solid under vacuum to obtain the final product, compound 5d.

-

Characterize the final compound using IR, 1H NMR, and 13C NMR spectroscopy.

Key Experimental Protocols: Biological Evaluation

Topoisomerase IV Decatenation Assay

This assay measures the ability of an inhibitor to prevent the decatenation of kinetoplast DNA (kDNA) by Topoisomerase IV.[3][7][8][9][10]

Materials:

-

E. coli Topoisomerase IV enzyme

-

Kinetoplast DNA (kDNA) substrate

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM MgCl2, 5 mM DTT, 10 mM ATP)

-

Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 0.5 mg/mL BSA, 50% glycerol)

-

Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 µg/mL bromophenol blue, 1% SDS)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture on ice containing 5X Assay Buffer, kDNA (e.g., 200 ng per reaction), and sterile water to the desired volume.

-

Aliquot the reaction mixture into individual tubes.

-

Add the test inhibitor (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit the enzyme) at various concentrations to the tubes. Include a no-inhibitor control and a no-enzyme control.

-

Dilute the Topoisomerase IV enzyme in cold Enzyme Dilution Buffer to the desired concentration (previously determined by titration to find the amount of enzyme that just fully decatenates the kDNA under the assay conditions).

-

Initiate the reaction by adding the diluted enzyme to each tube (except the no-enzyme control).

-

Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE or TBE buffer until the decatenated minicircles are well-resolved from the catenated kDNA (which remains in the well or migrates very slowly).

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the band intensities to determine the concentration of inhibitor required to inhibit decatenation by 50% (IC50).

Visualizations

Signaling Pathway: Mechanism of Topoisomerase IV Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow: Topoisomerase IV Decatenation Assay

Caption: Workflow for the Topoisomerase IV decatenation assay.

Logical Relationships: Structure-Activity Relationship (SAR) of Ciprofloxacin-Sulfonamide Hybrids

Caption: Structure-activity relationship of ciprofloxacin-sulfonamide hybrids.

References

- 1. External Resources | Graphviz [graphviz.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of ciprofloxacin-sulfonamide hybrids to manipulate ciprofloxacin pharmacological qualities: Potency and side effects | CoLab [colab.ws]

- 5. Design and synthesis of ciprofloxacin-sulfonamide hybrids to manipulate ciprofloxacin pharmacological qualities: Potency and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. inspiralis.com [inspiralis.com]

- 8. inspiralis.com [inspiralis.com]

- 9. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]

- 10. inspiralis.com [inspiralis.com]

An In-depth Technical Guide on the Structure-Activity Relationship of Novel Bacterial Topoisomerase IV Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the structure-activity relationships (SAR) of a promising class of novel bacterial topoisomerase inhibitors (NBTIs). For the purpose of this guide, we will focus on a series of tricyclic amide NBTIs as a representative example of "Topoisomerase IV inhibitor 2" to explore how structural modifications influence their inhibitory activity against Topoisomerase IV and their antibacterial efficacy.

Introduction to Topoisomerase IV and Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Bacterial Topoisomerase IV is a type II topoisomerase enzyme essential for DNA replication and chromosome segregation in bacteria.[1][2] It plays a critical role in decatenating (unlinking) intertwined daughter chromosomes following replication, a vital step for cell division.[3][4] Inhibition of Topoisomerase IV leads to the accumulation of catenated DNA, ultimately resulting in bacterial cell death.[5] This makes it a well-validated and attractive target for the development of new antibacterial agents.[5][6]

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a class of synthetic antibacterial agents that target bacterial type II topoisomerases, including DNA gyrase and Topoisomerase IV.[5][6] Unlike fluoroquinolones, which also target these enzymes, NBTIs have a distinct mechanism of action and bind to a different site on the enzyme-DNA complex.[2][7] This unique mechanism allows NBTIs to be active against many fluoroquinolone-resistant bacterial strains.[2] A prominent example of an NBTI that has progressed to late-stage clinical trials is gepotidacin (GSK2140944).[7][8][9]

The general structure of NBTIs can be divided into three key components:

-

Left-Hand Side (LHS): Typically a planar, aromatic moiety that intercalates into the DNA.

-

Linker: A flexible or rigid unit that connects the LHS and RHS and influences the overall conformation of the inhibitor.

-

Right-Hand Side (RHS): A moiety that binds to a hydrophobic pocket on the surface of the Topoisomerase IV enzyme.

Understanding the structure-activity relationship of these components is crucial for the rational design of new and more potent NBTIs.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity against Staphylococcus aureus Topoisomerase IV (S. aureus Topo IV IC50) and the antibacterial activity (MIC) against a methicillin-resistant S. aureus (MRSA) strain for a series of tricyclic amide NBTIs. These compounds share a common tricyclic LHS and linker but differ in the RHS moiety, allowing for a clear illustration of the SAR at this position.

| Compound ID | R-Group (RHS Modification) | S. aureus Topo IV IC50 (nM)[5][10] | MRSA (USA300) MIC (µg/mL)[5][10] |

| 1a | Azatricyclic Amide | 653 | 0.125 |

| 1b | Diazatricyclic Amide | - | 1 |

| 2a | Azatricyclic Amine | >1000 | 0.25 |

| 2b | Diazatricyclic Amine | - | 1 |

| Gepotidacin | (Reference NBTI) | ~2600 | 0.25–1 |

Note: A lower IC50 value indicates greater potency against the isolated enzyme. A lower MIC value indicates greater antibacterial activity.

Experimental Protocols

Staphylococcus aureus Topoisomerase IV Decatenation Assay

This assay measures the ability of an inhibitor to prevent the decatenation of kinetoplast DNA (kDNA) by Topoisomerase IV.[3][4][11]

Materials:

-

Kinetoplast DNA (kDNA), a network of catenated DNA minicircles[3][11]

-

5X Assay Buffer: 50 mM Tris-HCl (pH 7.5), 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, and 50 µg/mL albumin[3][11]

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, and 40% (v/v) glycerol[3]

-

Test compounds (NBTIs) dissolved in an appropriate solvent (e.g., DMSO)

-

2X Stop Buffer (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue[3]

-

Chloroform/isoamyl alcohol (24:1 v/v)[3]

-

Agarose, Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

1.5 mL microcentrifuge tubes

-

Incubator at 37°C

-

Agarose gel electrophoresis system and imaging equipment

Procedure:

-

On ice, prepare a reaction mixture (MIX) containing 5X Assay Buffer, kDNA (e.g., 200 ng per reaction), and sterile water to the desired volume.[3]

-

Aliquot the MIX into 1.5 mL microcentrifuge tubes for each reaction.[3]

-

Add the test compound at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO) and a no-enzyme control.[3]

-

Dilute the S. aureus Topoisomerase IV enzyme in Dilution Buffer to a concentration that results in complete decatenation under control conditions.[3]

-

Add the diluted enzyme to all tubes except the no-enzyme control to initiate the reaction.[3]

-

Mix gently and incubate the reactions at 37°C for 30 minutes.[3]

-

Stop the reaction by adding an equal volume of 2X Stop Buffer and chloroform/isoamyl alcohol.[3]

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.[3]

-

Load the aqueous (upper) phase onto a 1% agarose gel.[3]

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.[3]

-

Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light.[3]

Data Analysis: The decatenated minicircles migrate into the gel, while the catenated kDNA remains in the well. The intensity of the decatenated DNA band is quantified. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50% compared to the solvent control.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][12][13]

Materials:

-

Bacterial strain (e.g., MRSA USA300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds serially diluted in CAMHB

-

Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL in CAMHB

-

Incubator at 35-37°C

-

Plate reader or visual inspection aid

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in CAMHB directly in a 96-well microtiter plate.[10]

-

Prepare a standardized bacterial inoculum from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard, which is then further diluted to achieve the final concentration of ~5 x 10⁵ CFU/mL.

-

Add the standardized bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only).

-

Incubate the plates at 35-37°C for 16-24 hours.[10]

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well appears clear).

Visualization of Structure-Activity Relationships

The following diagrams illustrate the key SAR principles for the tricyclic amide NBTIs.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. inspiralis.com [inspiralis.com]

- 4. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jmilabs.com [jmilabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. inspiralis.com [inspiralis.com]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Target Binding Site of Topoisomerase IV Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Topoisomerase IV inhibitor 2, a potent antibacterial agent. The document details its binding site, mechanism of action, and relevant experimental data and protocols, designed to be a valuable resource for researchers in antibacterial drug discovery and development.

Introduction to Topoisomerase IV and its Inhibition

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that regulate the topological state of DNA during replication, transcription, and chromosome segregation.[1] Topoisomerase IV, a heterotetrameric enzyme composed of two ParC and two ParE subunits (ParC2ParE2), is the primary target for many antibacterial agents, particularly in Gram-positive bacteria.[2] It functions by creating a transient double-strand break in a DNA segment (the G-gate) to allow another segment (the T-gate) to pass through, thereby unlinking catenated daughter chromosomes.[2]

Inhibitors of topoisomerase IV disrupt this catalytic cycle, leading to an accumulation of double-strand DNA breaks and ultimately bacterial cell death.[3] One major class of topoisomerase IV inhibitors is the fluoroquinolones. A novel area of research involves the development of hybrid molecules that combine the fluoroquinolone scaffold with other pharmacophores to enhance potency and overcome resistance. "this compound," also referred to as compound 5d in the primary literature, is a ciprofloxacin-sulfonamide hybrid designed for this purpose.[4][5]

This compound (Compound 5d)

This compound is a synthetic hybrid molecule that joins the core structure of ciprofloxacin with a sulfonamide moiety. This design aims to exploit the well-established antibacterial activity of fluoroquinolones while potentially introducing new interactions within the enzyme's binding pocket to improve efficacy and combat resistance.

Chemical Structure

The chemical structure of this compound (compound 5d) is provided below.

Chemical Formula: C33H30FN7O6S Molecular Weight: 671.70 g/mol SMILES: O=C(NC1=CC=C(C=C1)S(=O)(NC2=NC3=C(N=C2)C=CC=C3)=O)CN4CCN(CC4)C5=CC6=C(C(C(C(O)=O)=CN6C7CC7)=O)C=C5F[5]

Target Binding Site and Mechanism of Action

The binding site of fluoroquinolone-based inhibitors like this compound is located at the interface of the ParC subunits and the DNA substrate. This region is often referred to as the quinolone resistance-determining region (QRDR), as mutations in this area are a primary cause of bacterial resistance.

The proposed mechanism of action for this compound involves its stabilization of the covalent complex formed between topoisomerase IV and cleaved DNA. The inhibitor intercalates into the DNA at the site of the double-strand break, forming a ternary complex (inhibitor-enzyme-DNA). This complex physically obstructs the re-ligation of the DNA strands, leading to the accumulation of toxic double-strand breaks. The collision of the replication fork with these stalled complexes is thought to be the ultimate cause of cell death.

The sulfonamide moiety of this compound may form additional interactions with the enzyme or the DNA, potentially enhancing the stability of the ternary complex compared to ciprofloxacin alone.

Below is a diagram illustrating the proposed inhibitory pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified through enzyme inhibition assays and determination of its minimum inhibitory concentration (MIC) against bacterial strains.[5]

| Parameter | Target/Organism | Value (µM) | Reference Compound (Ciprofloxacin) |

| IC50 | Topoisomerase IV | 0.35 | 0.55 µM |

| IC50 | DNA Gyrase | 0.55 | 0.83 µM |

| MIC | Staphylococcus aureus Newman | 1.985 | 1.359 µM |

| MIC | Escherichia coli ATCC8739 | 0.744 | 0.255 µM |

Table 1: In vitro activity of this compound (compound 5d) and the reference compound, ciprofloxacin. Data sourced from Ibrahim NM, et al. (2022) as reported by MedchemExpress.[5]

Experimental Protocols

The following sections describe the general methodologies employed to characterize inhibitors of Topoisomerase IV. The specific conditions for this compound would be detailed in the primary publication.

Topoisomerase IV Decatenation Assay (for IC50 Determination)

This assay measures the ability of an inhibitor to prevent the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Purified Topoisomerase IV enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA)

-

This compound (dissolved in DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose

-

TAE Buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound.

-

Initiate the reaction by adding a pre-determined amount of Topoisomerase IV enzyme (sufficient to fully decatenate the kDNA in the absence of inhibitor).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis to separate the catenated kDNA (remains in the well) from the decatenated minicircles (migrate into the gel).

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of decatenated DNA in each lane. The IC50 is the concentration of the inhibitor that reduces the decatenation activity by 50%.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

Bacterial strains (S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (in a suitable solvent)

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 105 CFU/mL

Protocol:

-

Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (no inhibitor) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the inhibitor that shows no turbidity (no bacterial growth).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel topoisomerase IV inhibitor.

Conclusion

This compound (compound 5d) represents a promising development in the search for new antibacterial agents. Its hybrid structure, combining the established fluoroquinolone core with a sulfonamide moiety, demonstrates potent inhibition of both Topoisomerase IV and DNA gyrase. The data presented in this guide underscore its potential as a dual-targeting antibacterial, a strategy known to reduce the emergence of resistance. Further investigation into its precise binding interactions and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. Antibiotic Hybrids | Encyclopedia MDPI [encyclopedia.pub]

- 2. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Design and synthesis of ciprofloxacin-sulfonamide hybrids to manipulate ciprofloxacin pharmacological qualities: Potency and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In Vitro Activity of Topoisomerase IV Inhibitor 2: A Technical Guide

This technical guide provides an in-depth overview of the in vitro activity of Topoisomerase IV inhibitor 2, a novel compound identified as a potent dual inhibitor of bacterial DNA gyrase and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals working in the field of antibacterial agent discovery and development.

Quantitative Data Summary

The inhibitory activity of this compound (also referred to as compound 5d in the primary literature) has been quantified through determination of its half-maximal inhibitory concentration (IC50) against bacterial type II topoisomerases and its minimum inhibitory concentration (MIC) against representative Gram-positive and Gram-negative bacteria.[1]

Table 1: Inhibitory Activity against Bacterial Topoisomerases

| Target Enzyme | IC50 (µM) |

| Topoisomerase IV | 0.35[1] |

| DNA Gyrase | 0.55[1] |

Table 2: Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | Gram Type | MIC (µM) |

| Staphylococcus aureus Newman | Gram-positive | 1.985[1] |

| Escherichia coli ATCC8739 | Gram-negative | 0.744[1] |

Mechanism of Action

Topoisomerase IV is a critical bacterial enzyme responsible for decatenating (unlinking) newly replicated circular chromosomes, a final and essential step in bacterial cell division.[2] Inhibitors of Topoisomerase IV, such as the fluoroquinolone class of antibiotics, act by stabilizing the covalent complex formed between the enzyme and DNA.[2][3] This stabilization of the "cleavage complex" prevents the re-ligation of the double-strand breaks introduced by the enzyme, leading to an accumulation of these breaks, which ultimately results in the cessation of DNA replication and cell death.[2][3] this compound is a ciprofloxacin-sulfonamide hybrid that demonstrates this mechanism of action.[4][5]

References

- 1. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

A Technical Guide to the Spectrum of Activity of Topoisomerase IV Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity of Topoisomerase IV inhibitors, a critical class of antibacterial agents. This document details their mechanism of action, quantitative inhibitory data, and the experimental protocols used to determine their efficacy.

Introduction

Bacterial topoisomerase IV is a type II topoisomerase essential for bacterial DNA replication and cell division.[1] Its primary role is to decatenate daughter chromosomes following DNA replication, a crucial step for proper chromosome segregation.[1] Inhibition of topoisomerase IV leads to an accumulation of catenated DNA, resulting in the cessation of cell division and ultimately, bacterial cell death.[1] This mechanism makes topoisomerase IV an attractive target for the development of novel antibacterial drugs. This guide will focus on the spectrum of activity of these inhibitors, providing key data and methodologies for their evaluation.

Mechanism of Action

Topoisomerase IV inhibitors function by stabilizing the covalent complex formed between the enzyme and DNA, known as the cleavage complex.[1] In its normal catalytic cycle, topoisomerase IV introduces a transient double-strand break in one DNA segment to allow another to pass through, thereby resolving DNA tangles. The inhibitor binds to this transient complex, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks in the bacterial chromosome, triggering a lethal cascade of events including the SOS response and ultimately apoptosis.

Quantitative Spectrum of Activity

The activity of topoisomerase IV inhibitors is quantified using two primary metrics: the half-maximal inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) against whole bacterial cells.

In Vitro Enzyme Inhibition (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of purified topoisomerase IV by 50%. It is a direct measure of the inhibitor's potency against its molecular target. Many potent inhibitors also exhibit activity against DNA gyrase, another bacterial type II topoisomerase, which can contribute to a broader spectrum of activity and a lower likelihood of resistance development.

| Inhibitor Class | Compound Example | Target Enzyme | Organism Source | IC50 (µM) | Reference |

| Fluoroquinolone | Ciprofloxacin | Topoisomerase IV | S. aureus | 3.0 | [2] |

| Fluoroquinolone | Moxifloxacin | Topoisomerase IV | S. aureus | 1.0 | [2] |

| Fluoroquinolone | Gemifloxacin | Topoisomerase IV | S. aureus | 0.4 | [2] |

| Heteroaryl Isothiazolone | Compound 1 | Topoisomerase IV | S. aureus | 1.0 | [2] |

| Heteroaryl Isothiazolone | Compound 2 | Topoisomerase IV | S. aureus | 0.8 | [2] |

| Benzothiazole | Compound 7a | Topoisomerase IV | S. aureus | 0.008 | [3] |

| Benzothiazole | Compound 7a | Topoisomerase IV | E. coli | <0.01 | [3] |

| Benzothiazole | Compound 7a | DNA Gyrase | S. aureus | 0.0012 | [3] |

| Benzothiazole | Compound 7a | DNA Gyrase | E. coli | <0.01 | [3] |

In Vitro Antibacterial Activity (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It provides a measure of the inhibitor's effectiveness at the whole-cell level, taking into account factors such as cell wall penetration and efflux.

| Inhibitor Class | Compound Example | Organism | MIC (µg/mL) | Reference |

| Fluoroquinolone | Ciprofloxacin | S. aureus (Wild-type) | 0.25 | [2] |

| Fluoroquinolone | Moxifloxacin | S. aureus (Wild-type) | 0.06 | [2] |

| Fluoroquinolone | Gemifloxacin | S. aureus (Wild-type) | 0.03 | [2] |

| Heteroaryl Isothiazolone | Compound 1 | S. aureus (Wild-type) | 0.125 | [2] |

| Heteroaryl Isothiazolone | Compound 2 | S. aureus (Wild-type) | 0.125 | [2] |

| Benzothiazole | Compound 7j | K. pneumoniae | 2 | [3] |

| Benzothiazole | Compound 7j | A. baumannii | 2 | [3] |

| Benzothiazole | Compound 7j | P. aeruginosa | 16 | [3] |

| Benzothiazole | Compound 7j | E. coli | 2 | [3] |

| NBTI | REDX07623 | A. baumannii (MDR) | 4 | [4] |

| NBTI | REDX06213 | A. baumannii (MDR) | 8 | [4] |

| NBTI | REDX06276 | E. coli (MDR) | 8 | [4] |

| NBTI | REDX06276 | K. pneumoniae (MDR) | 16 | [4] |

MDR: Multi-drug resistant NBTI: Novel Bacterial Topoisomerase Inhibitor

Experimental Protocols

Accurate determination of IC50 and MIC values requires standardized experimental protocols. The following are detailed methodologies for key assays.

Topoisomerase IV Decatenation Assay (for IC50 Determination)

This assay measures the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA) into individual minicircles. The inhibition of this activity is visualized by agarose gel electrophoresis.

Materials:

-

Staphylococcus aureus Topoisomerase IV and 5X Assay Buffer (50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin).

-

Enzyme Dilution Buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% glycerol).

-

Kinetoplast DNA (kDNA) substrate.

-

Test inhibitor dissolved in an appropriate solvent (e.g., DMSO).

-

Stop solution/loading dye (e.g., 2X GSTEB: 80% glycerol, 200 mM Tris-HCl pH 8, 20 mM EDTA, 1 mg/mL Bromophenol Blue).

-

Chloroform/isoamyl alcohol (24:1).

-

Agarose, TAE buffer, and ethidium bromide for gel electrophoresis.

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing 5X Assay Buffer, kDNA, and sterile water. Aliquot the master mix into reaction tubes.

-

Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.

-

Enzyme Addition: Dilute the topoisomerase IV enzyme in Dilution Buffer to a predetermined concentration (the minimum amount required for complete decatenation). Add the diluted enzyme to all tubes except the no-enzyme control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of stop solution/loading dye and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel in TAE buffer. Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

-

Visualization and Analysis: Stain the gel with ethidium bromide, destain, and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Quantify the band intensities to determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.

DNA Gyrase Supercoiling Assay (for IC50 Determination)

This assay measures the ATP-dependent introduction of negative supercoils into relaxed circular plasmid DNA by DNA gyrase.

Materials:

-

Escherichia coli DNA Gyrase and 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 125 mM KCl, 50 mM MgCl₂, 10 mM DTT, 9 mM ATP, 25% glycerol).

-

Enzyme Dilution Buffer.

-

Relaxed pBR322 DNA substrate.

-

Test inhibitor.

-

Stop solution/loading dye.

-

Chloroform/isoamyl alcohol (24:1).

-

Agarose, TAE buffer, and ethidium bromide.

Procedure:

-

Reaction Setup: Prepare a master mix with 5X Assay Buffer, relaxed pBR322 DNA, and water. Aliquot into reaction tubes.

-

Inhibitor Addition: Add the test inhibitor at various concentrations.

-

Enzyme Addition: Add diluted DNA gyrase to the reactions.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction as described for the decatenation assay.

-

Gel Electrophoresis: Separate the relaxed and supercoiled DNA on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel and visualize. The conversion of relaxed to supercoiled DNA will be inhibited in the presence of an effective compound. Quantify the bands to determine the IC50.

Broth Microdilution MIC Assay

This assay determines the minimum inhibitory concentration of an antimicrobial agent in a liquid medium, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Test inhibitor serially diluted.

Procedure:

-

Plate Preparation: Add a fixed volume of CAMHB to all wells of a 96-well plate.

-

Serial Dilution: Create a two-fold serial dilution of the test inhibitor directly in the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well, including a growth control (no inhibitor) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the inhibitor at which there is no visible growth (turbidity) of the bacteria.

Conclusion

Topoisomerase IV inhibitors represent a powerful class of antibacterial agents with significant therapeutic potential. Understanding their spectrum of activity through robust in vitro enzyme and whole-cell assays is fundamental for the discovery and development of new drugs to combat bacterial infections, particularly those caused by resistant pathogens. The methodologies and data presented in this guide provide a framework for the comprehensive evaluation of these important compounds.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]

- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 4. journals.asm.org [journals.asm.org]

Early Stage ADME Profiling of Novel Topoisomerase IV Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental Absorption, Distribution, Metabolism, and Excretion (ADME) data for the specific molecule "Topoisomerase IV inhibitor 2 (compound 5d)" from the work of Ibrahim et al. is not publicly available. This guide, therefore, provides a comprehensive overview of the early ADME properties of a representative, novel topoisomerase IV inhibitor, Gepotidacin (formerly GSK2140944) , to illustrate the core concepts, experimental methodologies, and data interpretation relevant to this class of antibacterial agents.

Introduction

Gepotidacin is a first-in-class, novel triazaacenaphthylene antibiotic that selectively inhibits bacterial DNA gyrase and topoisomerase IV.[1][2] Its unique mechanism of action provides activity against a range of pathogens, including those resistant to existing antibiotics.[2][3] Early assessment of the ADME properties of a drug candidate like gepotidacin is critical for predicting its pharmacokinetic profile, optimizing dosage regimens, and identifying potential liabilities that could lead to failure in later stages of drug development. This document outlines the key in vitro and in vivo studies that characterize the early ADME profile of a novel topoisomerase IV inhibitor, using gepotidacin as a case study.

Data Summary

The following tables summarize the key early ADME parameters for gepotidacin.

Table 1: Physicochemical and Absorption Properties

| Parameter | Value | Assay Type |

| Aqueous Solubility | Data not publicly available | Kinetic/Thermodynamic Solubility |

| LogD (pH 7.4) | Data not publicly available | Shake-flask or HPLC-based |

| Caco-2 Permeability | Data not publicly available | Caco-2 monolayer assay |

| Oral Bioavailability (Human) | ~50% (estimated from radiolabeled study) | In vivo pharmacokinetic study |

| Time to Maximum Concentration (Tmax) | 1.0 - 3.5 hours (oral)[1] | In vivo pharmacokinetic study |

Table 2: Distribution Properties

| Parameter | Value | Assay Type |

| Plasma Protein Binding (Human) | ~33%[1] | Equilibrium Dialysis |

| Blood-to-Plasma Ratio | Data not publicly available | In vitro incubation with whole blood |

| Volume of Distribution (Vd) | Data not publicly available | In vivo pharmacokinetic study |

Table 3: Metabolism and Excretion Properties

| Parameter | Value | Assay Type |

| Metabolic Stability | Hepatic clearance is a major route of elimination[1] | In vitro human liver microsomes/hepatocytes |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4)[1] | In vitro recombinant CYP enzymes/chemical inhibition |

| CYP3A4 Inhibition | Weak inhibitor[4][5] | In vitro CYP inhibition assay |

| P-glycoprotein (P-gp) Inhibition | Not a significant perpetrator[4][5] | In vitro P-gp substrate transport assay |

| Elimination Half-life (t½) | 8.2 - 9.1 hours (plasma)[1] | In vivo pharmacokinetic study |

| Total Clearance (CL) | ~43 L/h (intravenous)[1] | In vivo pharmacokinetic study |

| Renal Clearance (CLr) | ~16 L/h (intravenous)[1] | In vivo pharmacokinetic study |

| Major Routes of Excretion | Feces (~53%) and Urine (~31%) after oral dose[1] | In vivo mass balance study |

| Parent Drug in Urine | ~20% of oral dose[1] | In vivo mass balance study |

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below. These represent standard industry practices and are consistent with the types of studies conducted for a compound like gepotidacin.

Caco-2 Permeability Assay

This assay is used to predict intestinal absorption of orally administered drugs.

-

Cell Culture: Caco-2 cells are seeded on semipermeable filter membranes in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer that forms tight junctions, mimicking the intestinal epithelium.[6][7][8]

-

Assay Procedure:

-

The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[7]

-

The test compound (e.g., gepotidacin) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time. This represents the A-to-B permeability.

-

In a separate well, the compound is added to the basolateral side, and its appearance on the apical side is measured to determine the B-to-A permeability.

-

Samples are taken from the receiver compartment at specific time points and analyzed by LC-MS/MS.[8]

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins, which affects its distribution and availability to reach target sites.

-

Methodology: The Rapid Equilibrium Dialysis (RED) device is commonly used.[9]

-

A solution of the test compound in plasma is added to one chamber of the device, separated by a semipermeable membrane from a buffer-filled chamber.[9]

-

The device is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

At the end of the incubation, the concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.

-

-

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100. For gepotidacin, this value is approximately 33%.[1]

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

-

Procedure:

-

The test compound is incubated with human liver microsomes at 37°C.

-

The reaction is initiated by the addition of the cofactor NADPH.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

-

The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). This data helps predict the hepatic clearance of the drug in vivo.

Visualizations

Signaling Pathway

Caption: Mechanism of action of Gepotidacin.

Experimental Workflow

Caption: Early ADME assessment workflow.

Logical Relationship

Caption: Interplay of ADME properties.

Conclusion

The early ADME characterization of a novel topoisomerase IV inhibitor is a multi-faceted process that provides critical insights into the potential clinical viability of the compound. The data for gepotidacin reveals a profile of a moderately bioavailable oral drug with a manageable half-life and a primary metabolic pathway through CYP3A4. Its low plasma protein binding is a favorable characteristic. Understanding these properties early in development allows for the design of more informed clinical studies and helps to mitigate the risk of late-stage failures. The experimental workflows and assays detailed herein represent the foundational elements of a robust early ADME assessment for this promising class of antibacterial agents.

References

- 1. Pharmacokinetics of Gepotidacin in Subjects With Normal Hepatic Function and Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmilabs.com [jmilabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Clinical assessment of gepotidacin (GSK2140944) as a victim and perpetrator of drug-drug interactions via CYP3A metabolism and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma Protein Binding - Creative Biolabs [creative-biolabs.com]

Topoisomerase IV inhibitor 2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of Topoisomerase IV inhibitor 2, a potent antibacterial agent. The information is curated for professionals in the fields of medicinal chemistry, microbiology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, also referred to as compound 5d in its primary literature, is a novel ciprofloxacin-sulfonamide hybrid.[1][2][3] Its chemical structure combines the core of ciprofloxacin, a well-established fluoroquinolone antibiotic, with a sulfonamide moiety, aiming to enhance its pharmacological profile.

Chemical Structure:

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 2883403-36-7 | [1] |

| Molecular Formula | C33H30FN7O6S | [1] |

| Molecular Weight | 671.70 g/mol | [1][2] |

Biological Activity

This compound has demonstrated potent inhibitory activity against bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key attribute for combating bacterial resistance.[4][5] The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition and Antibacterial Spectrum

| Target/Organism | Assay | Value (µM) | Reference |

| Topoisomerase IV | IC50 | 0.35 | [1][2][3] |

| DNA Gyrase | IC50 | 0.55 | [1][2][3] |

| Staphylococcus aureus Newman | MIC | 1.985 | [1][2][3] |

| Escherichia coli ATCC8739 | MIC | 0.744 | [1][2][3] |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Mechanism of Action

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that resolve the topological challenges of DNA during replication, transcription, and chromosome segregation.[6][7] They function by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

Topoisomerase IV inhibitors, including this compound, interfere with this catalytic cycle. They stabilize the covalent complex between the topoisomerase and the cleaved DNA. This stabilized "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks. These breaks are ultimately lethal to the bacterial cell as they halt essential cellular processes like DNA replication.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize this compound, based on standard methodologies in the field. The specific details for the cited data can be found in Ibrahim NM, et al. Eur J Med Chem. 2022;228:114021.

Topoisomerase IV Decatenation Assay

This assay measures the ability of an inhibitor to prevent the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

Materials:

-

Staphylococcus aureus Topoisomerase IV enzyme

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[8]

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% v/v glycerol)[8]

-

Stop Solution/Loading Dye (e.g., 40% w/v Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[8]

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

Ethidium bromide

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

-

On ice, prepare a reaction mixture containing the 5X assay buffer, kDNA, and sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the test compound at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO) and a no-enzyme control.

-

Initiate the reaction by adding a pre-determined amount of Topoisomerase IV enzyme to each tube (except the no-enzyme control). The amount of enzyme should be sufficient to fully decatenate the kDNA in the absence of an inhibitor.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[8]

-

Stop the reaction by adding the stop solution/loading dye and chloroform/isoamyl alcohol.[8]

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto an agarose gel (e.g., 1%).

-

Perform gel electrophoresis to separate the decatenated DNA (minicircles) from the catenated kDNA.

-

Stain the gel with ethidium bromide and visualize under UV light.[8]

-

The concentration of the inhibitor that reduces the decatenation by 50% is determined as the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Bacterial strains (S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compound (this compound)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent and then dilute it in CAMHB to twice the highest concentration to be tested.

-

Dispense 100 µL of CAMHB into all wells of a 96-well plate.

-

Add 100 µL of the concentrated compound solution to the first column of wells, creating a 1:1 dilution.

-

Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria with no compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Topoisomerase | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Novel Topoisomerase IV inhibitors for Gram-positive bacteria

An In-Depth Technical Guide to Novel Topoisomerase IV Inhibitors for Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a significant threat to global health.[1] This has intensified the search for novel antibacterial agents that act on validated but underexploited targets. Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV (Topo IV), are essential enzymes that control the topological state of DNA and are well-established targets for antibacterial drugs.[1][2][3] Topoisomerase IV, in particular, is the primary target of many quinolone antibiotics in Gram-positive bacteria and plays a crucial role in the decatenation of daughter chromosomes after replication.[4][5] This guide provides a technical overview of novel inhibitors targeting Topoisomerase IV in Gram-positive bacteria, focusing on their mechanism, quantitative data, and the experimental protocols used for their evaluation.

The Imperative for Novel Topoisomerase IV Inhibitors

Fluoroquinolones are a major class of antibiotics that target Topo IV.[6][7] However, their extensive use has led to the emergence of resistant strains, primarily through mutations in the genes encoding the target enzymes (gyrA and parC).[8] Consequently, there is an urgent need for new inhibitors with novel mechanisms of action that can bypass existing resistance pathways.[1][2] An attractive strategy in modern drug discovery is the development of dual-targeting inhibitors that act on both DNA gyrase and Topoisomerase IV, which may reduce the likelihood of resistance development.[1][2][9]

Key Classes of Novel Topoisomerase IV Inhibitors

Several promising classes of novel Topo IV inhibitors have emerged, demonstrating potent activity against resistant Gram-positive pathogens.

-

Novel Bacterial Topoisomerase Inhibitors (NBTIs): This class represents a significant advancement, with compounds that do not share cross-resistance with fluoroquinolones.[10][11] NBTIs often exhibit a dual-targeting mechanism.[1][2] For example, tricyclic NBTIs bearing an amide linkage have shown potent activity against both Gram-positive and Gram-negative pathogens, with some analogs being more potent than the clinical candidate gepotidacin against S. aureus Topo IV.[12]

-

Aminocoumarins: Natural products like novobiocin and clorobiocin are known DNA gyrase inhibitors, but recent studies have systematically evaluated their analogs for Topo IV activity.[13] Clorobiocin, in particular, has been identified as a remarkably effective Topo IV inhibitor, and structure-activity relationship (SAR) studies have provided insights for developing more potent derivatives.[13]

-

Phenylalanine-Derived (Z)-5-Arylmethylidene Rhodanines: This class of compounds has demonstrated efficacy against MRSA by dually inhibiting both DNA gyrase and Topoisomerase IV.[14] Specific derivatives show high efficacy against Topo IV, with MIC values as low as 0.5 µM.[14] Docking studies suggest they bind to the ATPase domain of the ParE subunit of Topo IV.[14]

-

Heteroaryl Isothiazolones (HITZs): HITZs are highly bactericidal against MRSA.[5] While DNA gyrase is their primary target in S. aureus, they also effectively target Topo IV, contributing to their potent antibacterial activity.[5]

-

Other Investigational Classes: Research has yielded several other scaffolds with dual inhibitory activity. These include aminobenzimidazoles, pyrido-indoles, and benzothiazoles, which target the ATPase sites of both enzymes (GyrB and ParE).[8] Additionally, tetrahydropyran-based inhibitors have shown excellent activity against Gram-positive pathogens with an improved cardiovascular safety profile.[15]

Quantitative Data on Novel Inhibitors

The efficacy of these novel compounds is determined by their enzymatic inhibition (IC50) and their whole-cell antibacterial activity (Minimum Inhibitory Concentration, MIC).

Table 1: Enzymatic Inhibitory Activity (IC₅₀) of Novel Inhibitors against S. aureus Topoisomerases

| Compound Class/Name | Topoisomerase IV IC₅₀ (nM) | DNA Gyrase IC₅₀ (nM) | Reference |

| Tricyclic NBTI (Amide 1a) | 653 | 150 | [12] |

| Tricyclic NBTI (Amine 2a) | Not specified | >1500 | [12] |

| Gepotidacin | >2500 | 150 | [12] |

| (Z)-5-arylmethylidene rhodanine (Compound 2) | 750 (0.75 µM) | Not specified | [14] |

| (Z)-5-arylmethylidene rhodanine (Compound 3) | 500 (0.5 µM) | Not specified | [14] |

| (Z)-5-arylmethylidene rhodanine (Compound 1) | Not specified | 5000 (5 µM) | [14] |

| (Z)-5-arylmethylidene rhodanine (Compound 9) | Not specified | 5000 (5 µM) | [14] |

Note: IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.

Table 2: Antibacterial Activity (MIC) of Novel Inhibitors against Gram-Positive Bacteria

| Compound Class/Name | Organism | MIC (µg/mL) | Reference |

| Thiosemicarbazide Derivative | Gram-positive bacteria | 50 | [16] |

| Pyrimido-indole (21a) | S. aureus (MIC₉₀) | 0.06 | [8] |

| Pyrimido-indole (21b) | S. aureus (MIC₉₀) | 0.008 | [8] |

| PD-0305970 | S. aureus | 0.13 | [17] |

| PD-0305970 | E. faecalis | 0.06 | [17] |

| PD-0305970 | S. pyogenes | 0.06 | [17] |

| Novel Dual Inhibitors (unnamed series) | Ciprofloxacin-resistant S. aureus (MIC₉₀) | ≤0.06 to 0.5 | [18] |

| Novel Dual Inhibitors (unnamed series) | C. difficile (MIC₉₀) | 0.25 to 1 | [18] |

| REDX Series NBTIs | F. magna and P. micra (MIC₉₀) | 16 to 64 | [10] |

Note: MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20][21] MIC₉₀ is the concentration required to inhibit 90% of isolates.

Experimental Protocols

Standardized protocols are crucial for the evaluation and comparison of novel inhibitors.

Protocol 1: Topoisomerase IV Inhibition (Decatenation) Assay

This assay measures the ability of an inhibitor to prevent Topo IV from unlinking catenated DNA networks (kDNA).[9][22][23]

1. Materials and Reagents:

-

Purified Topoisomerase IV enzyme from S. aureus.

-

Kinetoplast DNA (kDNA) substrate.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA).

-

Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

-

Stop Solution/Loading Dye (e.g., containing SDS, bromophenol blue, and glycerol).

-

Agarose, Tris-acetate-EDTA (TAE) buffer.

-

DNA staining agent (e.g., Ethidium Bromide).

2. Procedure:

-

Prepare reaction mixtures on ice. For a standard 20-30 µL reaction, add assay buffer, water, and kDNA substrate (e.g., 200 ng).

-

Add the test inhibitor at various concentrations. Include a no-inhibitor control (solvent only) and a no-enzyme control.

-

Initiate the reaction by adding a pre-determined amount of Topoisomerase IV enzyme (typically the amount needed to fully decatenate the kDNA in the control).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Terminate the reaction by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 85V for 2 hours) to separate the catenated (remains in the well) from the decatenated DNA (migrates into the gel as relaxed circles).[24]

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.[24]

3. Data Analysis:

-

The concentration of the inhibitor that prevents 50% of the decatenation activity, as determined by densitometry of the DNA bands, is the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This is a standard method to determine the whole-cell antibacterial activity of a compound.[19][20][25][26]

1. Materials and Reagents:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (MHB), sometimes supplemented depending on the bacterial strain.[19]

-

Bacterial strain (e.g., S. aureus) grown to the logarithmic phase.

-

Inhibitor compound of known concentration.

-

Saline or phosphate-buffered saline (PBS).

-

Spectrophotometer.

2. Procedure:

-

Dispense MHB into the wells of a 96-well plate.

-

Prepare serial twofold dilutions of the inhibitor compound directly in the plate.[25] This creates a concentration gradient across the wells.

-

Prepare a bacterial inoculum by diluting the log-phase culture to a standardized concentration (typically ~5 x 10⁵ CFU/mL).[26]

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a positive control well with bacteria but no inhibitor.

-

Seal the plate and incubate at 35-37°C for 16-20 hours.[20]

-

After incubation, examine the wells for visible turbidity (bacterial growth).[20][26] The MIC is the lowest concentration of the inhibitor in a well with no visible growth.[21]

Visualizations of Pathways and Processes

Diagrams created using Graphviz DOT language help to visualize complex biological and experimental workflows.

Caption: Topoisomerase IV mechanism of action and inhibition pathway.

Caption: Experimental workflow for screening Topoisomerase IV inhibitors.

Caption: Logical relationship of dual-target inhibition of bacterial topoisomerases.

Conclusion and Future Directions

The development of novel Topoisomerase IV inhibitors is a critical frontier in the fight against resistant Gram-positive bacteria. The shift towards dual-targeting inhibitors and the exploration of novel chemical scaffolds that evade existing resistance mechanisms are proving to be fruitful strategies. Classes such as NBTIs, rhodanines, and optimized aminocoumarins show significant promise, with several compounds demonstrating potent in vitro and, in some cases, in vivo efficacy.[8][12][17]

Future research should continue to focus on optimizing the safety and pharmacokinetic profiles of these lead compounds. A deeper understanding of the structural biology of inhibitor-enzyme-DNA complexes will be invaluable for rational drug design. The continued application of the robust experimental protocols outlined here will be essential for identifying and advancing the next generation of topoisomerase inhibitors into clinical development, offering new hope against multidrug-resistant infections.

References

- 1. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 5. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]